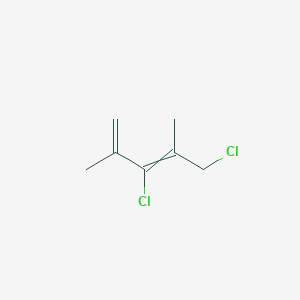

3,5-Dichloro-2,4-dimethylpenta-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

61170-08-9 |

|---|---|

Molecular Formula |

C7H10Cl2 |

Molecular Weight |

165.06 g/mol |

IUPAC Name |

3,5-dichloro-2,4-dimethylpenta-1,3-diene |

InChI |

InChI=1S/C7H10Cl2/c1-5(2)7(9)6(3)4-8/h1,4H2,2-3H3 |

InChI Key |

VZDNRJLVYAZTNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=C(C)CCl)Cl |

Origin of Product |

United States |

Synthetic Strategies for 3,5 Dichloro 2,4 Dimethylpenta 1,3 Diene

Retrosynthetic Approaches to the 3,5-Dichloro-2,4-dimethylpenta-1,3-diene Scaffold

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, several logical disconnections can be proposed, each suggesting a different forward synthetic strategy.

A primary disconnection strategy involves breaking the carbon-chlorine (C-Cl) bonds. This approach leads to the precursor 2,4-dimethylpenta-1,3-diene, which would then undergo a selective dichlorination reaction in the final step. This simplifies the initial challenge to the synthesis of the diene backbone itself.

Alternatively, disconnections of the carbon-carbon double bonds suggest olefination strategies. For instance, a disconnection at the C3-C4 double bond points towards a Wittig-type reaction between a phosphorus ylide derived from 2-chloropropane (B107684) and a chlorinated α,β-unsaturated carbonyl compound like 3-chloro-2-methylpropenal.

A third approach involves disconnecting the C2-C3 single bond, which is characteristic of cross-coupling strategies. This would involve coupling two vinyl fragments, such as a chlorinated vinyl organometallic reagent and a chlorinated vinyl halide, to construct the central diene structure. Each of these retrosynthetic pathways opens up a distinct set of synthetic methodologies for investigation.

Methodologies for Conjugated Diene Formation Relevant to Halogenated Analogues

The construction of the conjugated diene core is a critical aspect of the synthesis. Several powerful reaction classes are suitable for forming such systems, each with its own advantages and potential for adaptation to halogenated substrates.

Olefination Reactions for Carbon-Carbon Double Bond Construction (e.g., Wittig reaction)

Olefination reactions are fundamental to the synthesis of alkenes and, by extension, conjugated dienes. nih.gov The Wittig reaction and its variants are particularly powerful for converting carbonyl compounds into C=C bonds. nih.gov

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphorane). For the synthesis of a substituted diene, this could involve the reaction of an α,β-unsaturated aldehyde with an appropriate phosphorane. The stereochemistry of the resulting double bond can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, uses phosphonate (B1237965) carbanions. These reagents are generally more reactive than the corresponding phosphoranes and often favor the formation of (E)-alkenes. A key advantage is that the phosphate (B84403) byproduct is water-soluble, simplifying purification.

| Reaction | Carbonyl Reactant | Ylide/Phosphonate | Key Features |

| Wittig Reaction | Aldehyde, Ketone | Phosphonium (B103445) Ylide (Ph₃P=CR₂) | Versatile; stereoselectivity depends on ylide structure and conditions. nih.gov |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde, Ketone | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Generally higher reactivity; often provides excellent (E)-selectivity; water-soluble byproduct simplifies workup. nih.gov |

Elimination Reactions (e.g., dehydrohalogenation)

Elimination reactions provide a classical and effective route to alkenes. The formation of a conjugated diene can be achieved through a double dehydrohalogenation of a suitable dihaloalkane or the dehydrohalogenation of an allylic halide. chempedia.infoyoutube.com

This process typically involves treating the halogenated substrate with a strong, non-nucleophilic base to promote the E2 elimination mechanism. youtube.comyoutube.com For example, starting from 1,3-dichloro-2,4-dimethylpentane, a carefully controlled double elimination could theoretically yield the diene backbone. However, controlling the regioselectivity to avoid the formation of isomeric dienes or alkynes can be a significant challenge. The choice of base, such as potassium tert-butoxide, is crucial to favor elimination over substitution and to manage regiochemical outcomes. theorango.com

Rearrangement Reactions (e.g., alkylallene to 1,3-diene rearrangement)

The isomerization of allenes into conjugated dienes is an atom-economical method for generating the 1,3-diene motif. mdpi.combohrium.comencyclopedia.pub This transformation can be promoted by acid or transition metal catalysts. mdpi.com The driving force for this rearrangement is the greater thermodynamic stability of the conjugated diene system compared to the cumulative double bonds of the allene (B1206475). encyclopedia.pub For the target molecule, a suitably substituted alkylallene could be synthesized and subsequently rearranged. Recent advancements have seen the use of gold catalysts to achieve this rearrangement at ambient temperatures, expanding the reaction's scope. mdpi.comresearchgate.net

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Stille, Kumada coupling)

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, including those that form conjugated diene systems. nih.govmdpi.com These methods offer high stereoselectivity and functional group tolerance. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a vinylboronic acid) with an organohalide (e.g., a vinyl halide) in the presence of a palladium catalyst and a base. mdpi.com It is known for its mild reaction conditions and the low toxicity of its boron-containing reagents.

Stille Coupling: The Stille reaction involves the coupling of an organostannane (e.g., a vinylstannane) with an organohalide, catalyzed by palladium. mdpi.com It is highly versatile and tolerates a wide array of functional groups, although the toxicity of organotin compounds is a drawback.

Kumada Coupling: This reaction couples a Grignard reagent (organomagnesium halide) with an organohalide, typically catalyzed by nickel or palladium complexes. mdpi.com It is a powerful method but can be limited by the high reactivity of the Grignard reagent, which makes it incompatible with certain functional groups.

Sonogashira Coupling: While primarily used for synthesizing enynes by coupling a terminal alkyne with a vinyl halide, modifications and subsequent reactions can be used to generate diene structures.

| Coupling Reaction | Catalyst | Coupling Partner 1 | Coupling Partner 2 | Key Advantages |

| Suzuki-Miyaura | Pd complex | Vinylboronic acid/ester | Vinyl halide/triflate | Mild conditions; low toxicity of reagents. mdpi.com |

| Stille | Pd complex | Vinylstannane | Vinyl halide/triflate | High functional group tolerance. mdpi.com |

| Kumada | Ni or Pd complex | Vinyl Grignard reagent | Vinyl halide/triflate | High reactivity of nucleophile. mdpi.com |

Strategies for Selective Chlorine Introduction into Diene Systems

The introduction of chlorine atoms onto a pre-formed diene scaffold or onto building blocks requires careful consideration of regioselectivity. Electrophilic addition of halogens like Cl₂ to a conjugated diene can lead to a mixture of 1,2- and 1,4-addition products, which may not be the desired outcome. libretexts.org

More selective methods are often required. The use of N-chlorosuccinimide (NCS) can be an effective way to introduce chlorine atoms, sometimes selectively at allylic positions via a radical mechanism. nih.gov For the synthesis of this compound, a potential strategy could involve the radical chlorination of 2,4-dimethylpenta-1,3-diene, targeting the terminal methyl groups (C5) and the internal C3 position.

Alternatively, the synthesis can proceed using chlorinated building blocks. For example, a chlorinated aldehyde could be used in a Wittig reaction, or a chlorinated vinyl halide could be employed in a cross-coupling reaction. This approach incorporates the chlorine atoms at the desired positions from the outset, avoiding potentially unselective halogenation of the final diene. Industrial processes for chlorination often involve elemental chlorine, but these reactions can produce multiple chlorinated byproducts. mdpi.comgoogle.com Therefore, laboratory-scale synthesis often relies on more selective and controlled methods.

Regioselective Halogenation Approaches

Regioselective halogenation is a primary strategy for the synthesis of this compound. This approach begins with the precursor 2,4-dimethylpenta-1,3-diene and introduces the chloro groups at the desired positions. The key challenge in this method is to control the regioselectivity of the halogenation reaction to ensure the formation of the 3,5-dichloro product over other possible isomers.

The reaction of a conjugated diene like 2,4-dimethylpenta-1,3-diene with electrophilic halogenating agents can proceed via either 1,2- or 1,4-addition. For the synthesis of the target molecule, a sequence of reactions that favors the formation of an allylic chloride is necessary. One plausible route involves the radical halogenation of the diene, which tends to favor substitution at the allylic positions.

A potential two-step regioselective approach could be hypothesized as follows:

Monochlorination: The first step would involve the selective monochlorination of 2,4-dimethylpenta-1,3-diene at one of the allylic positions (C5). This could potentially be achieved using a reagent like N-chlorosuccinimide (NCS) under radical initiation conditions, which is known to favor allylic halogenation.

Second Chlorination: The resulting monochlorinated diene would then undergo a second chlorination. Achieving chlorination at the C3 position would be challenging due to the electronic and steric environment of the diene. Electrophilic addition of a chlorine source to the remaining double bond, followed by elimination, could be a possible, albeit complex, route.

| Strategy | Reagents | Potential Advantages | Potential Challenges |

| Radical Halogenation | N-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN) | Potential for selective allylic halogenation. | Controlling the extent of halogenation (mono- vs. di- vs. poly-halogenation). Achieving the desired regioselectivity for the second chlorination. |

| Electrophilic Addition-Elimination | Cl2, followed by a base | Established method for halogenating alkenes. | Lack of regioselectivity, leading to a mixture of products. Potential for polymerization of the diene. |

Introduction of Halogen Substituents During Diene Backbone Formation

An alternative to the direct halogenation of a pre-formed diene is the construction of the diene backbone from precursors that already contain the chloro substituents. This approach can offer greater control over the final structure of the molecule. Various modern synthetic methods for the stereoselective construction of 1,3-dienes can be adapted for this purpose. masterorganicchemistry.com

One such strategy could involve a coupling reaction. For instance, a vinyl halide containing a chloro substituent at the appropriate position could be coupled with another vinyl metallic species. For the synthesis of this compound, this could hypothetically involve the coupling of a chlorinated vinyl organometallic reagent with a chlorinated vinyl halide.

Another approach could be based on olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, using chlorinated precursors. For example, a chlorinated phosphonium ylide could be reacted with a chlorinated α,β-unsaturated aldehyde or ketone. The challenge in this approach lies in the synthesis of the required chlorinated precursors.

| Method | Precursors | Potential Advantages | Potential Challenges |

| Cross-Coupling Reactions | Chlorinated vinyl halides, Chlorinated vinyl organometallics | High degree of control over the position of the chloro substituents. | Synthesis of the required complex precursors. |

| Olefination Reactions | Chlorinated phosphonium ylides, Chlorinated α,β-unsaturated carbonyls | Versatile and well-established reactions. | Synthesis of the chlorinated precursors. Potential for side reactions. |

Control of Stereochemistry in the Synthesis of Dichlorinated Dienes

The stereochemistry of the carbon-carbon double bonds in this compound is a critical aspect of its synthesis. The presence of two double bonds allows for the existence of geometric isomers (E/Z configurations).

Geometric Isomerism of Carbon-Carbon Double Bonds (E/Z configurations)

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration to each double bond. For each carbon of the double bond, the two attached groups are assigned a priority based on their atomic number. If the higher priority groups are on the same side of the double bond, the configuration is Z (zusammen, German for "together"). If they are on opposite sides, the configuration is E (entgegen, German for "opposite"). rsc.org

For this compound, the stereochemistry of both the C1=C2 and C3=C4 double bonds needs to be considered. The substitution pattern at each double bond will determine the priority of the groups and thus the E/Z designation.

Diastereoselective and Enantioselective Synthesis Considerations

Achieving a specific stereoisomer of this compound requires diastereoselective or enantioselective synthetic methods.

Diastereoselective Synthesis: In the context of the synthetic strategies discussed, the choice of reagents and reaction conditions can influence the diastereoselectivity of the reaction, leading to the preferential formation of one geometric isomer over another. For instance, in olefination reactions, the use of specific ylides (e.g., stabilized vs. non-stabilized Wittig reagents) can favor the formation of either the E or Z isomer.

Enantioselective Synthesis: While this compound itself is not chiral, if chiral centers were present in the molecule or if the synthesis involved chiral catalysts or auxiliaries, enantioselective considerations would become important. For the synthesis of this specific achiral molecule, enantioselectivity is not a primary concern.

The stereochemical outcome of direct halogenation reactions can be complex. Radical halogenations are often not highly stereoselective. Electrophilic additions to double bonds can proceed with anti-stereochemistry, but subsequent elimination reactions to form the diene can lead to a mixture of E and Z isomers. Therefore, synthetic strategies that build the diene backbone from stereochemically defined precursors often offer better control over the final stereochemistry.

Chemical Transformations and Reaction Mechanisms of 3,5 Dichloro 2,4 Dimethylpenta 1,3 Diene

Electrophilic Addition Reactions to the Conjugated Diene System

Conjugated dienes readily undergo electrophilic addition reactions, typically yielding a mixture of products. pressbooks.pub The reaction is initiated by the attack of an electrophile on the π-electron system, leading to the formation of a resonance-stabilized allylic carbocation. chemistrynotmystery.comlibretexts.org This intermediate can then be attacked by a nucleophile at different positions, leading to 1,2- and 1,4-addition products. fiveable.memasterorganicchemistry.com

For 3,5-dichloro-2,4-dimethylpenta-1,3-diene, an unsymmetrical diene, the initial electrophilic attack (e.g., by a proton from HBr) must be considered at both terminal carbons (C1 and C5). However, the principles of carbocation stability guide the regioselectivity of this initial step. libretexts.orgchemistrysteps.com

Regiochemistry and Stereochemistry of 1,2- and 1,4-Additions

The regiochemistry of electrophilic addition is determined by the stability of the intermediate allylic carbocation. pressbooks.pub Protonation of the diene will occur in a manner that produces the most stable carbocation. Let's consider the addition of a generic electrophile H-X.

Protonation at C1: This would place the initial positive charge at C2, forming a tertiary allylic carbocation, which is resonance-stabilized with the positive charge shared between C2 and C4. This intermediate is highly stabilized due to the tertiary nature of one of the carbons sharing the charge (C2) and hyperconjugation from the methyl groups.

Protonation at C5: This would generate a secondary allylic carbocation, with the charge delocalized between C3 and C5. This intermediate is less stable than the tertiary allylic cation formed from protonation at C1.

Therefore, the reaction pathway proceeds preferentially through the more stable tertiary allylic carbocation intermediate. Subsequent nucleophilic attack by X⁻ on this resonance hybrid at C2 yields the 1,2-addition product , while attack at C4 results in the 1,4-addition product . libretexts.org

The stereochemistry of the reaction is dictated by the planar nature of the carbocation intermediate. The nucleophile can attack from either face of the sp²-hybridized carbon, which can lead to the formation of a racemic mixture if a new stereocenter is created. chemistrysteps.com In the case of the 1,4-adduct, the resulting double bond between C2 and C3 can form as a mixture of (E) and (Z) isomers.

Mechanistic Pathways Involving Allylic Carbocation Intermediates

The formation of both 1,2- and 1,4-adducts is a direct consequence of the resonance-stabilized nature of the allylic carbocation intermediate. pressbooks.pub When an electrophile, such as H⁺, adds to C1 of this compound, a delocalized cation is formed.

The true structure of this intermediate is a hybrid of two major resonance contributors: a tertiary carbocation at C2 and a secondary carbocation at C4. libretexts.org The positive charge is shared between these two carbons. The nucleophile (e.g., Br⁻) can attack either of these electrophilic centers. masterorganicchemistry.com

Path A (1,2-Addition): Attack at C2, which bears a greater share of the positive charge in the more stable resonance contributor, leads to the 1,2-adduct.

Path B (1,4-Addition): Attack at C4, the other carbon sharing the delocalized positive charge, leads to the 1,4-adduct. chemistrynotmystery.com

The delocalization of electrons through the conjugated π system is what allows for this dual reactivity, making the chemistry of conjugated dienes richer than that of simple alkenes. libretexts.org

Kinetic versus Thermodynamic Product Control in Addition Reactions

The ratio of 1,2- to 1,4-addition products is often highly dependent on the reaction conditions, particularly temperature. This phenomenon is explained by the principles of kinetic and thermodynamic control. libretexts.orgpressbooks.pub

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). masterorganicchemistry.comchadsprep.com For many conjugated dienes, the 1,2-adduct is the kinetic product. This is often attributed to a "proximity effect," where the nucleophile attacks the carbon closest to its initial position after the electrophile has added. chemistrysteps.com The transition state leading to the 1,2-adduct is lower in energy because the attack occurs at the carbon (C2) that bears more of the positive charge in the resonance-stabilized intermediate. youtube.com

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible, allowing an equilibrium to be established between the products. libretexts.orgpressbooks.pub Under these conditions, the most stable product will be the major component of the mixture, regardless of how fast it is formed. libretexts.org The 1,4-adduct is frequently the thermodynamic product because it often contains a more highly substituted, and thus more stable, internal double bond. masterorganicchemistry.com In the case of this compound, the 1,4-adduct would feature a tetrasubstituted double bond, making it significantly more stable than the disubstituted terminal double bond of the 1,2-adduct.

| Control Type | Favored Conditions | Major Product | Rationale |

| Kinetic | Low Temperature (e.g., 0°C) | 1,2-Adduct | Lower activation energy, faster rate of formation. chadsprep.com |

| Thermodynamic | High Temperature (e.g., 40°C) | 1,4-Adduct | Most stable product, favored at equilibrium. libretexts.org |

Pericyclic Reactions: Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction is a prototypical example, involving the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com

Diels-Alder Reactions (Diene Character)

The rate and success of a Diels-Alder reaction are governed by the electronic properties of both the diene and the dienophile. Typically, the reaction is fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.com

Methyl Groups (Electron-Donating): The two methyl groups at the C2 and C4 positions are electron-donating through hyperconjugation. This increases the electron density of the diene system, making it more nucleophilic and generally more reactive towards typical electron-poor dienophiles. masterorganicchemistry.com

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning constitutional isomers can be formed. masterorganicchemistry.com The outcome is largely determined by the electronic effects of the substituents, which influence the orbital coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). The major product generally arises from the alignment that provides the best orbital overlap. wikipedia.org For dienes with electron-donating groups at the 2-position, the reaction tends to yield the "para" (1,4) substituted product. masterorganicchemistry.com The combined electronic influence of the methyl and chloro groups in this compound would lead to a complex but predictable regiochemical preference based on which alignment maximizes the interaction between the largest orbital coefficients on the diene and dienophile. nih.gov

| Substituent | Position | Electronic Effect | Impact on Diene Reactivity |

| Methyl (CH₃) | C2, C4 | Electron-donating (hyperconjugation) | Increases reactivity (nucleophilicity). masterorganicchemistry.com |

| Chlorine (Cl) | C3, C5 | Electron-withdrawing (induction) | Decreases reactivity (nucleophilicity). rsc.org |

Stereochemical Outcomes of Diels-Alder Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. wikipedia.org Its stereochemical outcome is highly predictable and governed by several key principles, including the suprafacial nature of the addition and the retention of the stereochemistry of both the diene and the dienophile. masterorganicchemistry.comrsc.org When a cyclic diene reacts with a substituted dienophile, two diastereomeric products, designated endo and exo, can be formed. youtube.com

For this compound, several structural features would influence the stereochemical outcome of a potential Diels-Alder reaction:

Diene Conformation: The Diels-Alder reaction requires the diene to adopt an s-cis conformation. The presence of methyl groups at the C2 and C4 positions introduces significant steric hindrance, which could destabilize the required planar s-cis conformation, potentially reducing the reaction rate or requiring higher temperatures.

Retention of Stereochemistry: As a concerted pericyclic reaction, the relative arrangement of substituents on the diene and dienophile is preserved in the cyclohexene (B86901) product. masterorganicchemistry.com

Endo/Exo Selectivity: In many Diels-Alder reactions, the major product is the endo isomer, which is formed faster due to favorable secondary orbital interactions between the developing π-system of the product and the substituents on the dienophile. youtube.com This is known as the Alder Endo Rule. However, the exo product is typically the more thermodynamically stable isomer. youtube.com For this compound, the substantial steric bulk of the two methyl groups and two vinylic chloro-substituents could override the electronic preference for the endo transition state, potentially favoring the formation of the less sterically hindered exo product.

The expected stereochemical course would involve the dienophile approaching one of the two faces of the planar diene, leading to a racemic mixture of enantiomers if the dienophile is achiral.

Table 1: Theoretical Stereochemical Factors in the Diels-Alder Reaction of this compound

| Stereochemical Principle | Expected Influence on the Reaction | Potential Outcome |

| s-cis Conformation | Steric hindrance from C2/C4-methyl groups may raise the energy barrier to attain the reactive conformation. | Slower reaction rate compared to less substituted dienes. |

| Concerted Mechanism | Stereochemistry of the dienophile is retained in the product. | A cis-dienophile yields a cis-substituted cyclohexene; a trans-dienophile yields a trans-product. |

| Endo Rule | Secondary orbital interactions favor the endo transition state. | Kinetically, the endo product is often preferred. youtube.com |

| Steric Hindrance | Significant steric crowding in the endo transition state due to methyl and chloro groups. | The thermodynamically more stable exo product may be the major isomer, particularly under equilibrium conditions. |

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions involve the combination of two components with π-bonds to form a four-membered ring. Unlike the thermally allowed [4+2] Diels-Alder reaction, thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules and, if they occur, often proceed through a stepwise diradical mechanism. libretexts.org In contrast, photochemical [2+2] cycloadditions are symmetry-allowed and are a common method for synthesizing cyclobutane (B1203170) rings. libretexts.org

Given these principles, this compound would most likely undergo [2+2] cycloaddition under photochemical conditions. The reaction could occur in two primary ways:

Dimerization: Two molecules of the diene could react with each other. Given the unsymmetrical nature of the diene, this would likely lead to a complex mixture of constitutional isomers and stereoisomers.

Reaction with another Alkene: The diene could react with a different alkene (a "ketenophile" if reacting with a ketene). libretexts.org The regioselectivity of this intermolecular reaction would be difficult to predict without experimental or computational data, as it would depend on the electronic and steric properties of both reactants.

Thermal [2+2] reactions, for instance with highly reactive species like ketenes, might be possible but would compete with the [4+2] cycloaddition pathway. libretexts.org

Transition Metal-Catalyzed Functionalizations

Carbon-Carbon Bond Forming Reactions (e.g., hydroalkylation, hydroacylation)

Transition metal-catalyzed reactions offer powerful, atom-economical methods for C-C bond formation. rsc.org Hydroalkylation and hydroacylation of 1,3-dienes involve the addition of a C-H bond from a nucleophile or an aldehyde, respectively, across the diene system.

Hydroalkylation: In a potential nickel-catalyzed hydroalkylation, this compound could react with a carbon nucleophile equivalent, such as a hydrazone. rsc.org The reaction typically proceeds via either a 1,2- or 1,4-addition pathway. The regioselectivity would be highly dependent on the catalyst system (metal and ligand) and the steric environment of the diene. The bulky substituents on the diene would likely direct the incoming nucleophile to the less hindered terminal position.

Hydroacylation: Rhodium catalysts are commonly employed for the hydroacylation of alkenes with aldehydes. researchgate.net The reaction involves the activation of the aldehydic C-H bond and its addition across a double bond. For a conjugated diene like this compound, the addition could again occur in a 1,2- or 1,4-fashion, yielding allylic or homoallylic ketones. The electronic effects of the chloro substituents and the steric bulk of the methyl groups would play a critical role in determining the regiochemical outcome.

Hydroboration and Related Additions

Hydroboration involves the addition of a boron-hydride bond across a C=C double bond. masterorganicchemistry.com When applied to conjugated dienes, the reaction can proceed via 1,2- or 1,4-addition, depending on the hydroborating agent and reaction conditions. Subsequent oxidation of the resulting organoborane yields an alcohol. masterorganicchemistry.com

For this compound:

Regioselectivity: The addition of borane (B79455) (BH₃) or its derivatives is sensitive to both electronic and steric effects. scielo.org.bo Boron, being the electrophilic part of the B-H bond, typically adds to the less substituted carbon of the double bond. Given the substitution pattern of the diene, the boron atom would be expected to add to the C1 or C5 position to minimize steric hindrance from the methyl groups at C2 and C4. scielo.org.bo

Stereochemistry: The addition of the B-H bond is stereospecifically syn, meaning both atoms add to the same face of the double bond. masterorganicchemistry.com

1,2- vs. 1,4-Addition: While standard hydroborating agents often give mixtures, certain transition-metal catalysts (e.g., iron, palladium) can selectively promote 1,4-hydroboration of dienes to furnish allylborane products. harvard.edu In the case of this compound, a 1,4-addition would yield a substituted allylic borane, which upon oxidation would produce an allylic alcohol.

Table 3: Potential Products of Hydroboration-Oxidation of this compound

| Addition Mode | Intermediate Organoborane | Final Alcohol Product (after oxidation) |

| 1,2-Addition (at C1=C2) | Boron adds to C1, Hydrogen to C2 | 3,5-Dichloro-2,4-dimethylpent-3-en-1-ol |

| 1,4-Addition | Boron adds to C1, Hydrogen to C4, double bond shifts to C2-C3 | (E/Z)-3,5-Dichloro-2,4-dimethylpent-2-en-1-ol |

Potential for Cross-Coupling at Vinylic Chloride Positions

The presence of two vinylic chloride groups in this compound opens up the possibility of transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com Reactions like the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), or Heck (with alkenes) are powerful methods for forming new C-C bonds at sp²-hybridized carbon centers. nih.govresearchgate.net

Reactivity: Vinylic chlorides are generally less reactive than the corresponding bromides or iodides but can be effectively coupled using modern palladium catalysts with specialized phosphine (B1218219) ligands. sigmaaldrich.com

Selectivity: It might be possible to achieve selective mono- or di-coupling by controlling the stoichiometry of the reagents and the reaction conditions. The vinylic chloride at the C5 position is sterically less encumbered than the one at C3 (adjacent to a methyl group), suggesting that monocoupling might occur preferentially at the C5 position.

Scope: A wide range of coupling partners could theoretically be introduced at the chloride positions, allowing for the synthesis of a diverse array of more complex diene structures. The success of these reactions would depend on finding a catalyst system robust enough to overcome the potential steric hindrance and electronic deactivation imparted by the diene's substituents.

Table 4: Theoretical Cross-Coupling Reactions at Vinylic Chloride Positions

| Reaction Name | Coupling Partner | Potential Product (assuming disubstitution) | Catalyst System (Example) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | 3,5-Di(R)-2,4-dimethylpenta-1,3-diene | Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) |

| Stille | Organostannane (R-SnBu₃) | 3,5-Di(R)-2,4-dimethylpenta-1,3-diene | Pd(PPh₃)₄ |

| Heck | Alkene (CH₂=CHR) | 2,4-Dimethyl-3,5-di(vinyl-R)penta-1,3-diene | Pd(OAc)₂ / P(o-tol)₃ |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | 3,5-Di(alkynyl-R)-2,4-dimethylpenta-1,3-diene | PdCl₂(PPh₃)₂ / CuI |

Other Reactive Pathways

Beyond the more common reactions of conjugated dienes, the unique structure of this compound allows for other significant reactive pathways.

The conjugated π-system of this compound makes it susceptible to radical addition reactions. The initiation of such a reaction would likely involve the formation of a radical species that can add to one of the double bonds. The stability of the resulting radical intermediate would be a key factor in determining the regioselectivity of the addition. The presence of methyl groups and chlorine atoms influences the electron density of the double bonds and the stability of the potential radical intermediates.

This susceptibility to radical addition also suggests that this compound could undergo radical polymerization. This process would involve the repeated addition of monomer units to a growing polymer chain. The polymerization of conjugated dienes is a well-established method for the synthesis of various polymers with important industrial applications. openstax.org For instance, the polymerization of a similar chlorinated diene, 2-chloro-1,3-butadiene (chloroprene), yields neoprene, a synthetic rubber known for its chemical resistance. openstax.org

The polymerization of this compound would likely proceed via a 1,4-addition mechanism, which is common for conjugated dienes. This would result in a polymer chain with repeating units where the double bond is located between the second and third carbons of the original diene monomer. The presence of the two chlorine atoms in each repeating unit would be expected to impart specific properties to the resulting polymer, such as reduced flammability and increased resistance to oils and solvents.

Table 1: Comparison of Monomers for Radical Polymerization

| Monomer | Structure | Key Features of Resulting Polymer |

|---|---|---|

| 2-Chloro-1,3-butadiene (Chloroprene) | CH₂=C(Cl)CH=CH₂ | Neoprene; good chemical and oil resistance, weatherability. |

The direct replacement of the chlorine atoms in this compound by nucleophiles represents a challenging yet potentially useful transformation. Vinylic halides are generally unreactive towards nucleophilic substitution reactions compared to their saturated alkyl halide counterparts. researchgate.net This reduced reactivity is attributed to several factors, including the increased strength of the carbon-halogen bond due to the sp² hybridization of the carbon atom and the repulsion between the incoming nucleophile and the electron-rich π-system of the double bond. researchgate.net

Despite these challenges, nucleophilic vinylic substitution can occur under specific conditions, often requiring strong nucleophiles and/or the presence of a catalyst. The mechanism of such a substitution can proceed through different pathways, including an addition-elimination mechanism or a concerted SNV (substitution, nucleophilic, vinylic) reaction. The specific pathway would depend on the substrate, the nucleophile, and the reaction conditions.

For this compound, the presence of two vinylic chlorine atoms offers the possibility of mono- or di-substitution. The regioselectivity of a mono-substitution would be influenced by the electronic and steric effects of the methyl groups.

Table 2: Factors Affecting Nucleophilic Vinylic Substitution

| Factor | Influence on Reactivity |

|---|---|

| Strength of C-Cl Bond | Stronger in vinylic halides due to sp² hybridization, making it harder to break. |

| Electron Density of π-System | Repels incoming nucleophiles, hindering attack. |

| Nature of Nucleophile | Stronger nucleophiles are generally required to overcome the inherent unreactivity. |

| Reaction Conditions | Higher temperatures and/or catalysts may be necessary to promote the reaction. |

Conjugated dienes can undergo various isomerization reactions, which can be induced by heat, light (photochemical isomerization), or catalysts (such as acids, bases, or transition metals). thieme-connect.dersc.org For this compound, several types of isomerization are conceivable.

One possibility is cis-trans isomerization around the C3-C4 double bond. The molecule can exist as different geometric isomers, and the interconversion between these isomers could be achieved under appropriate conditions. The thermodynamic stability of the different isomers would likely be influenced by steric interactions between the substituents on the double bond.

Another potential isomerization pathway involves the migration of the double bonds to form a different conjugated or non-conjugated diene. For example, a shift of a proton could lead to the formation of an allene (B1206475) or a diene with a different substitution pattern. Such isomerizations are often catalyzed by acids or bases. Transition metal complexes are also known to be effective catalysts for the isomerization of dienes. rsc.org

The specific conditions required to induce isomerization and the nature of the resulting isomers would depend on the reaction mechanism. For example, photochemical isomerization often proceeds through excited states with different geometries than the ground state.

Table 3: Potential Isomerization Products of this compound

| Isomerization Type | Potential Product(s) |

|---|---|

| Cis-Trans Isomerization | Geometric isomers around the C3=C4 double bond. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3,5-Dichloro-2,4-dimethylpenta-1,3-diene, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for a complete structural assignment.

Expected ¹H and ¹³C NMR Spectral Features:

The ¹H NMR spectrum is anticipated to show distinct signals for the two methyl groups and the vinyl proton. The chemical shifts of these protons would be influenced by the presence of the electronegative chlorine atoms and the conjugated diene system. Similarly, the ¹³C NMR spectrum would display signals for the sp² hybridized carbons of the diene and the sp³ hybridized methyl carbons, with the carbons bonded to chlorine atoms showing characteristic downfield shifts.

To unequivocally assign all proton and carbon signals and to establish connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY correlations would be expected between protons on adjacent carbons, if any, and potentially through-space correlations, which can sometimes be observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the carbon signal corresponding to each protonated carbon in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the double bonds. For example, NOE correlations between a methyl group and a vinyl proton could establish their relative geometry.

The presence of two double bonds in this compound raises the possibility of E/Z isomerism. The stereochemistry of these double bonds can be determined using NMR spectroscopy. The magnitude of the coupling constants (J-values) between vinylic protons, where applicable, can provide clues about the geometry. More definitively, NOESY experiments can be used to establish through-space proximities between substituents on the double bonds, allowing for an unambiguous assignment of the E or Z configuration.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Due to the polarizability of the C=C bonds, the symmetric stretching vibrations of the diene system are expected to give rise to strong signals in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| C=C Stretch (conjugated) | 1600-1650 | Strong |

| C-H Stretch (sp³) | 2850-3000 | Medium |

| C-Cl Stretch | 600-800 | Medium-Strong |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For this compound (C₇H₁₀Cl₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive M, M+2, and M+4 isotopic cluster in the mass spectrum, providing definitive evidence for the presence of two chlorine atoms in the molecule.

Expected HRMS Data:

| Ion | Calculated m/z |

| [C₇H₁₀³⁵Cl₂]⁺ | 176.0159 |

| [C₇H₁₀³⁵Cl³⁷Cl]⁺ | 178.0130 |

| [C₇H₁₀³⁷Cl₂]⁺ | 180.0100 |

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Conformation

Detailed quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These studies can reveal information about electron distribution, orbital energies, and the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the ground state properties of molecules, such as their optimized geometry, total energy, and the distribution of electron density. For 3,5-Dichloro-2,4-dimethylpenta-1,3-diene, specific DFT calculations that would provide these fundamental insights are not available in the scientific literature. Such calculations would be the first step in building a comprehensive computational profile of the molecule.

Ab initio and semi-empirical methods offer alternative approaches to describing the electronic structure of molecules. Ab initio methods are based on first principles without the use of experimental parameters, offering high accuracy at a greater computational expense. Semi-empirical methods, conversely, incorporate some experimental data to simplify calculations, making them faster but potentially less accurate. A literature search reveals no specific studies that have employed either ab initio or semi-empirical methods to describe the electronic structure of this compound.

The flexibility of a molecule is dictated by the energy barriers to rotation around its single bonds. Conformational analysis is a computational technique used to identify the most stable conformations (spatial arrangements of atoms) and the energy required to interconvert between them. For this compound, there are no published studies on its conformational preferences or the rotational barriers of its dihedral angles. This information would be crucial for understanding its dynamic behavior and how its shape influences its reactivity.

Mechanistic Studies of Reaction Pathways

Computational chemistry is a powerful tool for investigating the step-by-step processes of chemical reactions. By mapping out reaction pathways, chemists can understand how reactants are transformed into products and what factors control the speed and outcome of the reaction.

Understanding a chemical reaction at a molecular level requires the identification of transition states—the highest energy point along the reaction pathway. Computational methods can be used to locate these fleeting structures. Intrinsic Reaction Coordinate (IRC) analysis then confirms that the identified transition state connects the reactants and products. For reactions involving this compound, no such computational studies detailing transition state localization or IRC analysis have been documented.

The reactivity of a molecule and the products it forms in a chemical reaction are governed by a combination of electronic and steric factors. Computational models can quantify these effects, allowing for the prediction of where and how a molecule is likely to react. In the absence of specific computational studies on this compound, any predictions regarding its reactivity and selectivity would be purely speculative and not based on the rigorous theoretical analysis that is standard in modern chemistry.

Frontier Molecular Orbital (FMO) Theory Analysis (e.g., HOMO-LUMO energy gaps and coefficients)

A Frontier Molecular Orbital (FMO) analysis for this compound would involve computational calculations to determine the energies and electron density distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding the chemical reactivity and electronic properties of a molecule.

For a conjugated diene like this compound, the HOMO and LUMO are typically π-type orbitals. The HOMO represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energies and coefficients of these orbitals would be influenced by the presence of the chloro and methyl substituents on the pentadiene backbone.

A comprehensive analysis would require quantum chemical calculations, such as those based on Density Functional Theory (DFT) or other ab initio methods, to generate the molecular orbitals and their corresponding energy levels. The results would typically be presented in a data table summarizing the HOMO energy, LUMO energy, and the HOMO-LUMO gap in units such as electron volts (eV). However, no such specific data has been found for this compound in the available literature.

Spectroscopic Parameter Prediction for Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the properties of a molecule. For this compound, theoretical predictions of its spectroscopic signatures would be invaluable.

This would involve calculations to predict:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The predicted frequencies and their intensities corresponding to specific bond vibrations (e.g., C=C stretching, C-Cl stretching, C-H bending) could be compared with an experimental IR spectrum to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted chemical shifts would be compared to experimental NMR data to aid in the assignment of signals and confirm the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) spectra: The electronic transitions, particularly the π → π* transitions characteristic of conjugated systems, can be predicted using time-dependent DFT (TD-DFT) or similar methods. These calculations would provide information about the wavelength of maximum absorption (λmax), which is related to the HOMO-LUMO gap.

The generation of such predictive data requires sophisticated computational software and has not been reported for this compound in the surveyed scientific literature. Therefore, a data table comparing predicted and experimental spectroscopic parameters cannot be constructed.

Research Applications and Future Perspectives in Organic Chemistry

3,5-Dichloro-2,4-dimethylpenta-1,3-diene as a Versatile Synthetic Intermediate

The reactivity of the diene system, coupled with the influence of the chloro and methyl substituents, makes this compound a potentially valuable intermediate in the synthesis of more complex molecules.

The 1,3-diene motif is a common structural element in a wide array of natural products and pharmaceutically active compounds. nih.gov The presence of chloro and methyl groups on the diene backbone of this compound offers synthetic handles for further functionalization, allowing for the construction of intricate molecular architectures. For instance, the chlorine atoms can be displaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the introduction of diverse functionalities.

The diene itself can readily participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings with a high degree of stereocontrol. This is a cornerstone of synthetic organic chemistry for the construction of cyclic systems found in many natural products. The methyl groups on the diene can influence the regioselectivity of such reactions.

While direct incorporation of this specific diene into a known natural product or pharmaceutical is not prominently documented, its potential is illustrated by the general utility of functionalized dienes in total synthesis.

Table 1: Potential Synthetic Transformations of this compound in Complex Molecule Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Type |

| Diels-Alder Reaction | Electron-deficient alkene or alkyne, heat or Lewis acid catalyst | Substituted cyclohexenes or cyclohexadienes |

| Suzuki Coupling | Aryl or vinyl boronic acid, Palladium catalyst, base | Aryl- or vinyl-substituted dienes |

| Sonogashira Coupling | Terminal alkyne, Palladium and Copper catalysts, base | Enyne-substituted dienes |

| Nucleophilic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates) | Ether- or thioether-substituted dienes |

This table presents hypothetical but chemically plausible transformations based on the known reactivity of similar compounds.

Halogenated organic compounds often exhibit unique biological activities and are prevalent in many pharmaceuticals and agrochemicals. This compound serves as a potential starting material for the synthesis of novel halogenated scaffolds. The chlorine atoms can be retained in the final product or can be used to direct the formation of new bonds before being removed or transformed.

For example, intramolecular reactions could lead to the formation of chlorinated cyclic compounds that are not easily accessible through other synthetic routes. The combination of the conjugated diene system and the halogen atoms provides a rich platform for exploring new chemical space in the development of bioactive molecules.

Contributions to Fundamental Understanding of Halogenated Conjugated Systems

The study of this compound can provide valuable insights into the fundamental electronic and steric effects of halogen and alkyl substituents on the reactivity and properties of conjugated diene systems. The interplay between the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the methyl groups can significantly influence the electron density distribution within the diene, affecting its reactivity in various chemical transformations.

Spectroscopic and computational studies on this molecule can help elucidate the conformational preferences and the energy of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding and predicting its behavior in pericyclic reactions like the Diels-Alder reaction.

Design of New Reactions and Catalytic Processes

The unique electronic and steric properties of this compound may enable the development of novel chemical reactions and catalytic processes. For instance, the presence of the chlorine atoms could be exploited in transition metal-catalyzed reactions where the metal inserts into the carbon-chlorine bond, leading to new types of cross-coupling or carbonylation reactions.

Furthermore, the diene could serve as a ligand for transition metal catalysts, with the substituents influencing the catalytic activity and selectivity. Research in this area could lead to the discovery of new catalysts for a variety of organic transformations.

Potential in Materials Science Research (e.g., as a monomer for specialty polymers)

Conjugated dienes are important monomers in the synthesis of polymers. The presence of chlorine atoms in this compound suggests its potential as a monomer for the synthesis of specialty polymers with unique properties. The incorporation of chlorine into the polymer backbone can enhance properties such as flame retardancy, chemical resistance, and thermal stability.

Polymerization of this monomer, either alone or in copolymerization with other monomers, could lead to the development of new materials with applications in areas such as specialty coatings, adhesives, and advanced composites. The methyl groups could also influence the polymer's physical properties, such as its glass transition temperature and solubility.

Table 2: Predicted Properties of a Hypothetical Polymer Derived from this compound

| Property | Predicted Characteristic | Potential Application |

| Flame Retardancy | High | Fire-resistant materials |

| Chemical Resistance | High | Protective coatings, chemical storage |

| Thermal Stability | Moderate to High | High-performance plastics |

| Adhesion | Potentially high | Adhesives and sealants |

Q & A

Q. What are the recommended methods for synthesizing 3,5-dichloro-2,4-dimethylpenta-1,3-diene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and alkylation of precursor dienes. For example, chlorination of 2,4-dimethylpenta-1,3-diene using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) can yield the target compound. Optimization requires monitoring reaction kinetics via gas chromatography (GC) or thin-layer chromatography (TLC) to avoid over-chlorination. Solvent selection (e.g., dichloromethane) and catalyst use (e.g., Lewis acids) may enhance regioselectivity .

- Key Parameters Table :

| Parameter | Optimization Strategy |

|---|---|

| Temperature | Maintain ≤25°C to prevent side reactions |

| Catalyst | Test FeCl₃ or AlCl₃ for improved yield |

| Reaction Monitoring | Use GC-MS to track intermediates |

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for methyl groups (δ 1.8–2.1 ppm) and vinylic protons (δ 5.2–5.8 ppm). Coupling constants (J) between diene protons should align with cis or trans configurations.

- ¹³C NMR : Chlorinated carbons appear at δ 70–90 ppm, while sp² carbons resonate at δ 110–130 ppm.

- IR : C-Cl stretches appear at 550–650 cm⁻¹, and C=C stretches near 1650 cm⁻¹. Compare with NIST spectral databases for validation .

Q. What are the stability considerations for handling and storing this compound in laboratory settings?

- Methodological Answer : Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent degradation via light or moisture. Avoid contact with oxidizers or strong bases. Conduct stability assays using accelerated aging (e.g., 40°C/75% relative humidity) with periodic GC analysis to assess decomposition products .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient dienophile interactions. Compare activation energies for endo vs. exo transition states. Software like Gaussian or ORCA can simulate reaction pathways, validated by experimental kinetic studies .

- Example Workflow :

Optimize geometry of diene and dienophile.

Calculate HOMO (diene) and LUMO (dienophile) overlap.

Simulate transition states and compare energy barriers.

Q. What strategies resolve contradictions in reported catalytic activity data for halogenated dienes in cross-coupling reactions?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or catalyst loading. Perform systematic reproducibility studies:

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of dehydrohalogenation in this compound?

- Methodological Answer : Substitute ¹H with ²H at β-positions and measure rate differences (k_H/k_D) using GC-MS. A KIE >1 suggests a concerted E2 mechanism, while KIE ≈1 indicates a carbocation intermediate (E1). Pair with Hammett plots to assess substituent effects on transition state stability .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving chlorinated dienes?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to fit IC₅₀/EC₅₀ curves. Validate with ANOVA and post-hoc tests (e.g., Tukey’s HSD). Include positive/negative controls and replicate experiments (n ≥ 3) to minimize biological variability. Tools like GraphPad Prism or R facilitate robust analysis .

Safety and Compliance

Q. What protocols ensure safe disposal of this compound waste in academic labs?

- Methodological Answer : Neutralize with a 10% sodium bicarbonate solution before incineration. Document waste streams per EPA/OSHA guidelines. Use fume hoods and PPE (nitrile gloves, goggles) during handling. Reference Safety Data Sheets (SDS) for emergency response (e.g., spill containment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.